![molecular formula C8H8AsBrO4 B14735607 [4-(Bromoacetyl)phenyl]arsonic acid CAS No. 5410-40-2](/img/structure/B14735607.png)
[4-(Bromoacetyl)phenyl]arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Bromoacetyl)phenyl]arsonic acid: is an organoarsenic compound with the molecular formula C8H8AsBrO4. This compound is known for its unique structure, which includes both a bromoacetyl group and an arsonic acid group attached to a phenyl ring. It has been studied for various applications in scientific research due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Bromoacetyl)phenyl]arsonic acid typically involves the bromination of acetophenone followed by the introduction of the arsonic acid group. The reaction conditions often require the use of bromine and a suitable solvent, such as acetic acid, to facilitate the bromination process. The subsequent introduction of the arsonic acid group can be achieved through a reaction with arsenic trioxide and hydrochloric acid under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: [4-(Bromoacetyl)phenyl]arsonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The arsonic acid group can undergo oxidation and reduction reactions, leading to the formation of different arsenic-containing species.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid are used to introduce nitro or sulfonic groups onto the phenyl ring.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products include various oxidized or reduced forms of the arsonic acid group.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(Bromoacetyl)phenyl]arsonic acid is used as a precursor for the synthesis of more complex organoarsenic compounds
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful for investigating cellular processes and pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes, including the synthesis of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of [4-(Bromoacetyl)phenyl]arsonic acid involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The arsonic acid group can interact with metal ions and other chemical species, influencing various biochemical pathways. These interactions can result in changes to cellular processes, making the compound useful for studying and modulating biological systems.
Comparación Con Compuestos Similares
- [4-(Chloroacetyl)phenyl]arsonic acid
- [4-(Fluoroacetyl)phenyl]arsonic acid
- [4-(Iodoacetyl)phenyl]arsonic acid
Comparison: Compared to its analogs, [4-(Bromoacetyl)phenyl]arsonic acid is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and chemical properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it different from its chloro, fluoro, and iodo counterparts. This uniqueness allows for specific applications and interactions that are not possible with other similar compounds.
Propiedades
Número CAS |
5410-40-2 |
|---|---|
Fórmula molecular |
C8H8AsBrO4 |
Peso molecular |
322.97 g/mol |
Nombre IUPAC |
[4-(2-bromoacetyl)phenyl]arsonic acid |
InChI |
InChI=1S/C8H8AsBrO4/c10-5-8(11)6-1-3-7(4-2-6)9(12,13)14/h1-4H,5H2,(H2,12,13,14) |
Clave InChI |
ATFLUIPKUPQEIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CBr)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


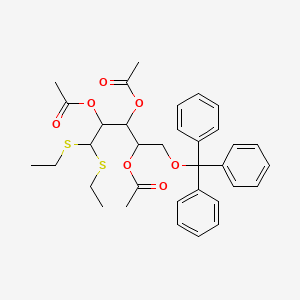
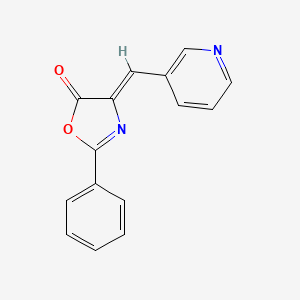
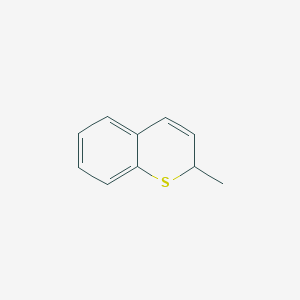

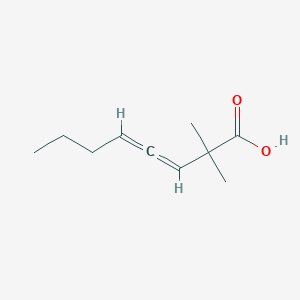
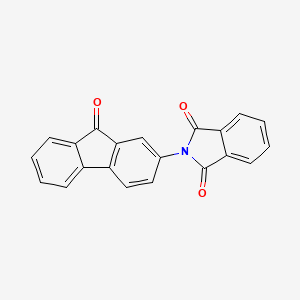

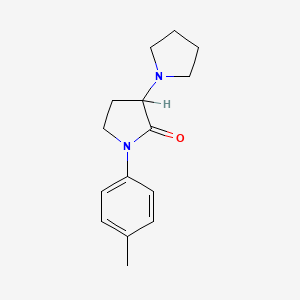
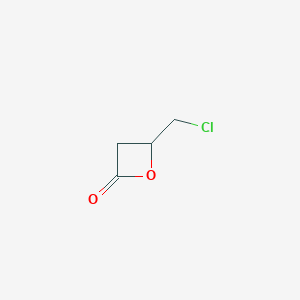
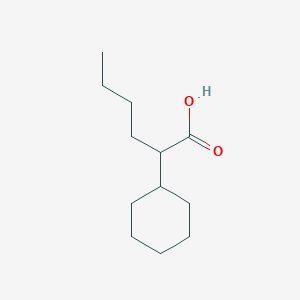

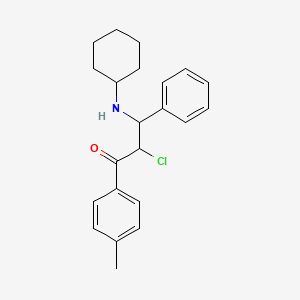
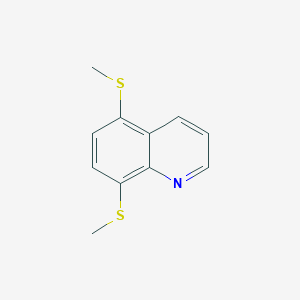
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
